2-Amino-6-bromobenzothiazole
Overview
Description
2-Amino-6-bromobenzothiazole is a heterocyclic compound with the molecular formula C₇H₅BrN₂S and a molecular weight of 229.10 g/mol . It is a derivative of benzothiazole, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of both amino and bromine substituents on the benzothiazole ring makes this compound an important intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that benzothiazoles, the class of compounds to which 2-amino-6-bromobenzothiazole belongs, play a key role in the design of biologically active compounds . They have a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Mode of Action
It’s known that benzothiazole derivatives interact with biological targets in various ways to exert their effects . The compound’s interaction with its targets leads to changes at the molecular and cellular levels, resulting in its wide range of biological activities .
Biochemical Pathways
Given the broad spectrum of biological activity exhibited by benzothiazole derivatives, it can be inferred that multiple pathways are likely affected . These pathways and their downstream effects contribute to the compound’s antiviral, antimicrobial, anti-inflammatory, and other effects .
Result of Action
The wide range of biological activities exhibited by benzothiazole derivatives suggests that the compound’s action results in significant changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Amino-6-bromobenzothiazole may be used in the synthesis of various 2-amino-6-arylbenzothiazole compounds . It has been found to interact with enzymes and proteins, although specific interactions have not been detailed in the literature.
Cellular Effects
Benzothiazole derivatives have been shown to have various biological activities, such as anti-inflammatory, antitumor, antibacterial, antihistamines, and antivirus properties .
Molecular Mechanism
It is known that benzothiazoles can interact with biomolecules and potentially influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
From 4-Bromoaniline: The reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in the presence of bromine in acetic acid yields 2-Amino-6-bromobenzothiazole.
From 2-Aminobenzothiazole: This compound can also be synthesized from 2-aminobenzothiazole via monobromination using silica-supported quinolinium tribromide.
Industrial Production Methods
The industrial production of this compound typically involves the above-mentioned synthetic routes, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Amino-6-bromobenzothiazole undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the bromine atom.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with various aryl boronic acids and aryl boronic acid pinacol esters to form 2-amino-6-arylbenzothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Suzuki Cross-Coupling: This reaction uses palladium(0) catalysts and bases such as potassium phosphate in a toluene/water mixture.
Major Products
2-Amino-6-arylbenzothiazoles: These are formed through Suzuki cross-coupling reactions and exhibit various biological activities.
Scientific Research Applications
2-Amino-6-bromobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It has been studied for its potential as a urease enzyme inhibitor and nitric oxide scavenger.
Industry: It is used in the production of fluorescent dyes and biological probes.
Comparison with Similar Compounds
2-Amino-6-bromobenzothiazole can be compared with other similar compounds such as:
2-Amino-6-methylbenzothiazole: This compound has a methyl group instead of a bromine atom and exhibits different biological activities.
2-Amino-6-chlorobenzothiazole: This compound has a chlorine atom instead of a bromine atom and is used in different chemical reactions.
2-Amino-6-fluorobenzothiazole: This compound has a fluorine atom and is used in various synthetic applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it suitable for certain substitution and coupling reactions that other similar compounds may not undergo as efficiently.
Properties
IUPAC Name |
6-bromo-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEBSJIOUMDNLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065960 | |
Record name | 2-Benzothiazolamine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15864-32-1 | |
Record name | 2-Amino-6-bromobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15864-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolamine, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015864321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-bromobenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270077 | |
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Record name | 2-Benzothiazolamine, 6-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Benzothiazolamine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-bromobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-bromo-1,3-benzothiazol-2-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV373Y6FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-amino-6-bromobenzothiazole in materials science?
A1: this compound serves as a key building block in the synthesis of azo disperse dyes. These dyes, characterized by the presence of an azo group (-N=N-) conjugated to aromatic systems, are widely used in the textile industry for coloring polyester fibers. [] The synthesized dyes exhibit desirable properties like good lightfastness and resistance to washing, perspiration, rubbing, and sublimation, making them suitable for various textile applications. []
Q2: How does the structure of this compound contribute to its effectiveness as a corrosion inhibitor for copper?
A2: Research indicates that this compound effectively inhibits copper corrosion in sulfuric acid solutions. [] Its molecular structure, containing nitrogen and sulfur heteroatoms within the benzothiazole ring, facilitates adsorption onto the copper surface. This adsorption forms a protective film that hinders the interaction between the corrosive solution and the copper, thereby mitigating corrosion. []
Q3: What analytical techniques are employed to characterize and quantify this compound?
A3: Several analytical techniques are used to characterize this compound. These include:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [] ¹H-NMR spectroscopy provides detailed information about the hydrogen atoms and their environment within the molecule. []
- Chromatography: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is used for quantitative analysis, especially in biological samples. This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies. []
- Elemental Analysis: This technique helps determine the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur within the molecule, confirming its purity and composition. []
Q4: Can you elaborate on the application of this compound in the development of analytical reagents?
A4: this compound acts as a precursor for synthesizing chromogenic reagents used in spectrophotometric determination of metal ions. [, ] For instance, the compound 4-(6-bromo-2-benzothiazolylazo) pyrogallol, derived from this compound, acts as a chromogenic reagent for copper (II) and palladium (II) ions. [] This reagent forms colored complexes with the metal ions, allowing their quantification using spectrophotometry.
Q5: What computational chemistry methods are employed to study this compound?
A5: Computational methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations are valuable tools to understand the interaction of this compound with metal surfaces at the molecular level. [] These methods provide insights into the adsorption mechanism, energy barriers, and the nature of the protective film formed by the inhibitor, aiding in the development of more effective corrosion inhibitors.
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